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Compound of Interest

Compound Name:
(S)-(+)-1-(4-Chlorophenyl)ethyl

isothiocyanate

CAS No.: 737000-81-6

Cat. No.: B1609544 Get Quote

CAS Registry Number: 737000-81-6 Chemical Formula: C

H

ClNS Molecular Weight: 197.68 g/mol

Executive Summary
(S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate is a specialized chiral building block and

derivatizing agent used primarily in the resolution of chiral amines and the synthesis of

enantiopure thiourea-based organocatalysts. Characterized by its rigid benzylic stereocenter

and the highly electrophilic isothiocyanate (-N=C=S) moiety, this compound serves as a critical

probe for determining enantiomeric purity via NMR and HPLC. This guide details its

physicochemical profile, synthetic pathways preserving chiral integrity, and mechanistic

applications in drug discovery.

Physicochemical Profile & Identification
Structural Characteristics
The compound features a 4-chlorophenyl group attached to a chiral ethyl backbone, terminated

by an isothiocyanate group. The (S)-configuration at the benzylic carbon is sterically protected,

ensuring high configurational stability during nucleophilic derivatization reactions.
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Property Data / Characteristic Note

Appearance Colorless to pale yellow liquid
Oxidizes/darkens upon air

exposure.[1]

Chirality (S)-enantiomer Dextrorotatory (+).

Boiling Point ~115–125 °C at 0.6 mmHg
Estimated based on fluoro-

analog (109°C/0.6mmHg).

Density ~1.20 g/cm³
Estimated relative to 4-F

analog (1.165 g/cm³).

Solubility

Soluble in CH

Cl

, CHCl

, THF

Hydrolyzes in aqueous media.

Spectroscopic Validation
To validate the identity and purity of the compound, researchers should verify the following

spectral signatures:

IR Spectroscopy: The most diagnostic feature is the strong, broad absorption band of the

isothiocyanate cumulated double bond system (

) at 2050–2200 cm

.

H NMR (CDCl

): Look for the benzylic methine proton (quartet) at approximately

4.8–5.0 ppm, coupled to the methyl doublet at

1.6–1.7 ppm. The aromatic protons will appear as a characteristic AA'BB' system due to the
para-chloro substitution.
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Synthetic Routes & Chiral Integrity
The synthesis of (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate must prioritize the retention

of the stereocenter. The starting material is invariably (S)-1-(4-chlorophenyl)ethylamine.

Method A: Thiophosgene Protocol (Classical)
This method offers the highest yields but requires stringent safety protocols due to the toxicity

of thiophosgene.

Biphasic System: The chiral amine is dissolved in dichloromethane (DCM) and layered with

an aqueous saturated NaHCO

solution.

Addition: Thiophosgene (CSCl

) is added dropwise at 0°C.

Mechanism: The amine attacks the thiophosgene to form a thiocarbamoyl chloride

intermediate, which eliminates HCl to yield the isothiocyanate.

Chiral Integrity: This pathway proceeds with retention of configuration as the reaction occurs

at the nitrogen, not the chiral carbon.

Method B: Dithiocarbamate Desulfurization (Green
Alternative)
A "one-pot" method avoiding thiophosgene, utilizing Carbon Disulfide (CS

) and a desulfurizing agent (e.g., DCC or Tosyl Chloride).

(S)-1-(4-Chlorophenyl)ethylamine Dithiocarbamate Salt
(Intermediate)

+ CS2, Base (Et3N)
(Nucleophilic Attack) (S)-Isothiocyanate

(Product)

+ Desulfurizing Agent
(e.g., TsCl, DCC)

- Elimination
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Figure 1: Synthetic pathway from chiral amine to isothiocyanate via dithiocarbamate

intermediate.

Reactivity & Mechanistic Insights
The isothiocyanate carbon is highly electrophilic, making it susceptible to nucleophilic attack by

amines, alcohols, and thiols. In the context of drug development, its reaction with amines to

form thioureas is the most critical application.

Mechanism of Derivatization
When (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate reacts with a racemic amine (R/S-

Amine), it forms a pair of diastereomeric thioureas.

Reaction Type: Nucleophilic Addition.

Outcome: The (S)-ITC + (R)-Amine forms the (S,R)-Thiourea, while (S)-ITC + (S)-Amine

forms the (S,S)-Thiourea.

Differentiation: Unlike enantiomers, these diastereomers have distinct physical properties

(NMR shifts, HPLC retention times), allowing for the quantification of the amine's

enantiomeric excess (ee).

(S)-Isothiocyanate
(Electrophile)

Tetrahedral Intermediate

Nucleophilic Attack
on C=S Carbon

Racemic Amine (R/S)
(Nucleophile)

Nucleophilic Attack
on C=S Carbon

(S,S)-Thiourea
(Diastereomer A)

Proton Transfer

(S,R)-Thiourea
(Diastereomer B)

Proton Transfer
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Figure 2: Mechanism of Chiral Derivatization forming diastereomeric thioureas.

Applications in Chiral Resolution
Chiral Derivatizing Agent (CDA)
This compound is superior to standard phenyl isothiocyanate because the chiral ethyl group

introduces a strong steric bias close to the reaction center.

NMR Analysis: The resulting thioureas often show distinct chemical shifts for the methine

proton in

H NMR or the thiocarbonyl carbon in

C NMR, allowing integration of peaks to calculate ee.

HPLC Separation: The diastereomers can be separated on achiral silica columns (normal

phase) or C18 columns (reversed phase), avoiding the need for expensive chiral stationary

phases.

Building Block for Organocatalysts
The thiourea derivatives synthesized from this ITC are often explored as hydrogen-bonding

organocatalysts. The electron-withdrawing 4-chlorophenyl group enhances the acidity of the

thiourea N-H bonds, increasing their ability to activate substrates (e.g., nitroolefins, imines) in

asymmetric synthesis.

Handling, Stability & Safety
Storage Protocol

Temperature: Store at 2–8°C.

Atmosphere: Hygroscopic and moisture-sensitive.[2] Must be stored under Argon or

Nitrogen.

Container: Tightly sealed glass vials with PTFE-lined caps to prevent hydrolysis to the

amine.
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Safety Hazards (GHS Classification)
Lachrymator: Vapors are extremely irritating to eyes and mucous membranes. Handle only in

a functioning fume hood.

Skin Sensitizer: May cause allergic skin reactions. Double-gloving (Nitrile) is recommended.

Hydrolysis: Reacts with water to release COS (Carbonyl Sulfide) and the corresponding

amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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